molecular formula C12H15NaO7S B14514171 Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt CAS No. 63134-08-7

Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt

Cat. No.: B14514171
CAS No.: 63134-08-7
M. Wt: 326.30 g/mol
InChI Key: HIZUMCHFFNBMDU-UHFFFAOYSA-M
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Description

Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt is a chemical compound known for its unique structure and properties. It is a derivative of butanoic acid, featuring a sulfophenoxy group and a hydroxyethyl ester. This compound is often used in various scientific and industrial applications due to its distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt typically involves the esterification of butanoic acid with 4-(4-sulfophenoxy)-1-(2-hydroxyethyl) alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The process often includes steps like purification through crystallization or distillation to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The sulfophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the manufacture of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt involves its interaction with specific molecular targets. The sulfophenoxy group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The hydroxyethyl ester moiety may also play a role in its biological effects by facilitating its uptake and distribution within cells.

Comparison with Similar Compounds

Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt can be compared with other similar compounds, such as:

    Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester: Lacks the monosodium salt component.

    Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, disodium salt: Contains an additional sodium ion.

    Phenoxyacetic acid derivatives: Similar structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63134-08-7

Molecular Formula

C12H15NaO7S

Molecular Weight

326.30 g/mol

IUPAC Name

sodium;4-[4-(2-hydroxyethoxy)-4-oxobutoxy]benzenesulfonate

InChI

InChI=1S/C12H16O7S.Na/c13-7-9-19-12(14)2-1-8-18-10-3-5-11(6-4-10)20(15,16)17;/h3-6,13H,1-2,7-9H2,(H,15,16,17);/q;+1/p-1

InChI Key

HIZUMCHFFNBMDU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)OCCO)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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